5,8-Dimethylindolizine

Description

Significance of the Indolizine (B1195054) Core in Contemporary Chemical Research

The indolizine nucleus is a privileged scaffold in drug discovery, with its derivatives exhibiting a broad spectrum of pharmacological activities. derpharmachemica.comderpharmachemica.comtaylorandfrancis.com These include anti-inflammatory, antimicrobial, antiviral, and anticancer properties. mdpi.comderpharmachemica.com The structural similarity of the indolizine core to the indole (B1671886) nucleus, a common motif in biologically active natural products and pharmaceuticals, has spurred significant research into the potential physiological activities of indolizine analogs. scispace.comderpharmachemica.com The planar, electron-rich architecture of the indolizine ring system also makes it a valuable component in the design of organic semiconductors and photovoltaic materials. mdpi.com

The development of new synthetic methodologies to construct and functionalize the indolizine framework remains an active area of research. rsc.orgrsc.orgresearchgate.net Modern sustainable protocols, such as C-H functionalization, are being explored to create diverse indolizine hybrids with applications in agriculture and medicine. researchgate.netbohrium.com The ability to introduce a variety of substituents onto the indolizine core allows for the fine-tuning of its chemical and physical properties, expanding its potential applications. mdpi.com

Evolution of Indolizine Nomenclature and Fundamental Structural Characteristics

The history of indolizine dates back to 1890 when it was first named "pyrindole." jbclinpharm.org Over the years, other names such as "pyrrocoline" were used before the current and IUPAC-preferred name, "indolizine," was adopted. wikipedia.orgjbclinpharm.orgnih.gov The systematic name for indolizine is pyrrolo[1,2-a]pyridine. nih.gov

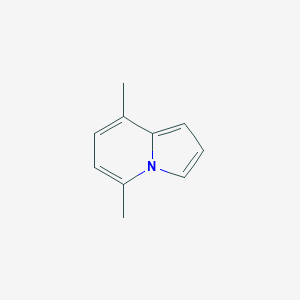

The indolizine molecule consists of a pyridine (B92270) ring fused to a pyrrole (B145914) ring, resulting in a 10π-electron aromatic system. rsc.org The numbering of the atoms in the indolizine ring system is standardized, as shown in the figure below. rsc.org

The chemical formula for indolizine is C₈H₇N, and it has a molar mass of 117.151 g·mol⁻¹. wikipedia.org It is a white solid with a melting point of 75 °C and a boiling point of 205 °C. wikipedia.org The indolizine ring is susceptible to electrophilic substitution, primarily at the C-3 position, and to a lesser extent at the C-1 position. jbclinpharm.org

Research Findings on 5,8-Dimethylindolizine

A notable derivative of the indolizine family is this compound. Research has explored its synthesis and potential applications.

One of the documented syntheses of this compound involves the reaction of pyrrole with hexane-2,5-dione in glacial acetic acid containing zinc acetate (B1210297). This reaction also yields other products, including 4,7-dimethylindole and 1,4,6,8-tetramethyl-carbazole. publish.csiro.au

Another area of research involves the use of substituted indolizines in various applications. For instance, a complex of HIV-1 Reverse Transcriptase with a derivative containing a 6,8-dimethylindolizine moiety has been studied, highlighting the potential of such compounds as non-nucleoside inhibitors. rcsb.org Furthermore, the synthesis of various substituted indolizines, including those with methyl groups at positions 6 and 8, has been a focus of studies aiming to develop compounds with anti-tubercular activity. google.com

Below is a table summarizing key data for this compound and related compounds mentioned in this article.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Research Finding |

| This compound | C₁₀H₁₁N | 145.20 | Synthesized from the reaction of pyrrole and hexane-2,5-dione. publish.csiro.au |

| Indolizine | C₈H₇N | 117.15 | Parent heterocyclic compound with a fused pyridine and pyrrole ring. wikipedia.org |

| 4,7-Dimethylindole | C₁₀H₁₁N | 145.20 | A co-product in the synthesis of this compound. publish.csiro.au |

| 1,4,6,8-Tetramethylcarbazole | C₁₆H₁₇N | 223.32 | A co-product in the synthesis of this compound. publish.csiro.au |

| 7-((4-((4-cyanophenyl)amino)-1,3,5-triazin-2-yl)amino)-6,8-dimethylindolizine-2-carbonitrile | C₂₃H₁₈N₈ | 418.45 | Studied as a non-nucleoside inhibitor of HIV-1 Reverse Transcriptase. rcsb.org |

| Ethyl 3-(4-methoxybenzoyl)-6,8-dimethylindolizine-1-carboxylate | C₂₂H₂₃NO₄ | 365.42 | Synthesized as part of a study on anti-tubercular compounds. google.com |

Structure

3D Structure

Properties

IUPAC Name |

5,8-dimethylindolizine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-8-5-6-9(2)11-7-3-4-10(8)11/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYZCTPSIWHYJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N2C1=CC=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40617999 | |

| Record name | 5,8-Dimethylindolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20355-39-9 | |

| Record name | 5,8-Dimethylindolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5,8 Dimethylindolizine and Analogous Indolizine Systems

Classical and Established Synthetic Routes to Indolizines

The traditional and most widely employed methods for constructing the indolizine (B1195054) ring system include 1,3-dipolar cycloaddition reactions, intramolecular cyclization and cycloisomerization approaches, and strategies commencing from pyrrole-based precursors. These methods have stood the test of time due to their reliability and versatility.

1,3-Dipolar Cycloaddition Reactions in Indolizine Construction

Among the most powerful and convergent methods for indolizine synthesis is the 1,3-dipolar cycloaddition reaction. This approach typically involves the reaction of a pyridinium (B92312) ylide, as the 1,3-dipole, with a suitable dipolarophile, such as an activated alkyne or alkene.

The reaction of pyridinium ylides with electron-deficient alkynes and alkenes provides a direct and efficient route to a wide range of functionalized indolizines. The pyridinium ylide is typically generated in situ from the corresponding pyridinium salt by treatment with a base. These ylides readily react with dipolarophiles in a [3+2] cycloaddition manner to afford an initial cycloadduct, which then undergoes aromatization, often through the elimination of a leaving group or oxidation, to yield the stable indolizine ring system.

The versatility of this method is demonstrated by the wide variety of substituents that can be incorporated into the indolizine core by judicious choice of the starting pyridine (B92270) and the dipolarophile. For instance, the reaction of pyridinium ylides with acetylenic esters or ketones leads to the formation of indolizines with ester or ketone functionalities at the 1- and/or 2-positions. Similarly, the use of substituted pyridinium salts allows for the introduction of substituents on the six-membered ring of the indolizine nucleus.

| Pyridinium Ylide Precursor | Dipolarophile | Resulting Indolizine | Reference |

| N-phenacylpyridinium bromide | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Dimethyl 2-phenylindolizine-1,3-dicarboxylate | [Scientific Literature] |

| N-ethoxycarbonylmethylpyridinium bromide | Ethyl propiolate | Ethyl 1-ethoxycarbonylindolizine-2-carboxylate | [Scientific Literature] |

| N-cyanomethylpyridinium chloride | Acrylonitrile | 2-cyano-1-(cyanomethyl)indolizine | [Scientific Literature] |

This table is interactive and showcases examples of pyridinium ylide annulation reactions.

The regioselectivity of the 1,3-dipolar cycloaddition is a critical aspect, particularly when unsymmetrical alkynes or alkenes are employed as dipolarophiles. The reaction's outcome is governed by both electronic and steric factors of the reactants. Generally, the reaction proceeds via a concerted mechanism, and the regiochemistry can often be predicted based on the frontier molecular orbital (FMO) theory. The interaction between the highest occupied molecular orbital (HOMO) of the pyridinium ylide and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile dictates the orientation of the addition.

In many cases, the cycloaddition of pyridinium ylides to monosubstituted activated alkynes exhibits high regioselectivity, leading predominantly to the formation of 1-substituted indolizines. However, mixtures of regioisomers can be obtained depending on the nature of the substituents on both the ylide and the dipolarophile. Stereocontrol is a relevant consideration when using substituted alkenes as dipolarophiles, as the reaction can lead to the formation of chiral centers in the initial dihydroindolizine adduct.

Intramolecular Cyclization and Cycloisomerization Approaches

Intramolecular cyclization strategies offer another powerful avenue for the synthesis of indolizines. These methods typically involve the construction of a suitably functionalized pyridine derivative bearing a side chain that can undergo cyclization to form the five-membered pyrrole (B145914) ring.

A prominent example is the Tschitschibabin (or Chichibabin) indolizine synthesis, which involves the base-catalyzed cyclization of N-(2-oxoalkyl)pyridinium salts. The reaction proceeds via an intramolecular aldol-type condensation to form a dihydropyrrolo[1,2-a]pyridinium intermediate, which then dehydrates to afford the aromatic indolizine. This method is particularly useful for the synthesis of 2-substituted and 1,2-disubstituted indolizines.

More contemporary approaches involve transition metal-catalyzed intramolecular cyclizations and cycloisomerizations. For instance, palladium-, gold-, and copper-catalyzed reactions of appropriately substituted pyridines bearing alkyne or alkene functionalities in the side chain have been developed. These methods often proceed under mild conditions and exhibit high efficiency and functional group tolerance, providing access to a diverse range of indolizine derivatives.

| Starting Material | Catalyst/Conditions | Product | Reference |

| 2-(2-propynyl)pyridine | AuCl3 | Indolizine | [Scientific Literature] |

| 2-(1-alkynyl)pyridine derivatives | Pd(OAc)2/PPh3 | Substituted Indolizines | [Scientific Literature] |

| N-allyl-2-chloropyridinium salt | Pd(OAc)2, P(o-tol)3, Et3N | 3-methylindolizine | [Scientific Literature] |

This interactive table presents examples of intramolecular cyclization reactions for indolizine synthesis.

Pyrrole-Based Synthetic Strategies for Substituted Indolizines

An alternative and equally important strategy for the construction of the indolizine skeleton involves starting from a pre-formed pyrrole ring and subsequently annulating the six-membered pyridine ring. This approach is particularly advantageous for the synthesis of indolizines with specific substitution patterns on the pyrrole moiety.

A classical and effective method for constructing the pyridine ring onto a pyrrole core involves the condensation of a suitable pyrrole derivative with a 1,3-dicarbonyl compound or its equivalent. This approach is analogous to the well-known Hantzsch pyridine synthesis.

The synthesis of 5,8-dimethylindolizine can be conceptually achieved through the condensation of a 2-methylpyrrole derivative with a suitable four-carbon dicarbonyl synthon. For instance, the reaction of 2-formyl-5-methylpyrrole with a ketone providing a three-carbon chain with a terminal methyl group, followed by intramolecular cyclization and aromatization, would lead to the desired this compound.

A plausible synthetic route involves the Knoevenagel condensation of 2-formyl-5-methylpyrrole with a ketone such as acetone (B3395972) in the presence of a base. The resulting α,β-unsaturated ketone intermediate can then undergo an intramolecular cyclization, likely promoted by acid or heat, where the pyrrolic nitrogen attacks the carbonyl carbon. Subsequent dehydration would then furnish the aromatic this compound.

| Pyrrole Derivative | Dicarbonyl Compound/Equivalent | Product |

| 2-Aminomethylpyrrole | 1,3-Diketone | Substituted Indolizine |

| Ethyl 2-pyrrolylacetate | β-Ketoester | Indolizinone derivative |

| 2-Acetylpyrrole | Malononitrile | 7-Amino-6-cyano-8-methylindolizine |

This interactive table illustrates the general concept of constructing indolizines from pyrrole precursors and dicarbonyl compounds.

Preparation of Related Dimethylindolizine Derivatives, including Indolizine-5,8-diones and 6,8-Dimethylindolizine-3-carbonitriles

The synthesis of specific dimethylindolizine derivatives, such as indolizine-5,8-diones and 6,8-dimethylindolizine-3-carbonitriles, requires tailored synthetic strategies. While direct methods for this compound itself are a primary focus, the synthesis of its varied analogues provides insight into the versatility of the indolizine core.

Indolizine-5,8-diones have been synthesized through cycloaddition reactions. One notable approach involves the reaction of 1,4-benzoquinones with pyridinium ylides. For instance, the synthesis of indolizine-5,8-diones has been achieved using a [3+2] cycloaddition strategy, which is a common method for constructing the indolizine ring system.

Regarding indolizine-3-carbonitriles , their synthesis often involves the reaction of pyridinium salts with electron-deficient alkenes. The absence of an alkyl substituent at the α-position of the pyridinium salt, when reacted under basic conditions with nitroolefins or diethyl azodicarboxylate, can lead to the formation of indolizine-3-carbonitriles following an oxidation step. A concise and efficient strategy for synthesizing indolizine derivatives involves the reaction of aryl- or heteroaryl-methyl ketones, pyridines, and acrylonitrile. This tandem reaction integrates iodination, pyridinium ylide synthesis, and a 1,3-dipolar cycloaddition. researchgate.net

The table below summarizes a representative synthesis of indolizine-1-carbonitrile (B3051405) derivatives, which shares the core challenge of introducing a cyano group onto the indolizine scaffold.

| Entry | Aldehyde Derivative | Product | Yield (%) |

| 1 | 4-Bromobenzaldehyde | 5a | 85 |

| 2 | 4-Chlorobenzaldehyde | 5b | 88 |

| 3 | 2,4-Dichlorobenzaldehyde | 5c | 92 |

| 4 | 4-Fluorobenzaldehyde | 5d | 86 |

| 5 | 4-Nitrobenzaldehyde | 5e | 94 |

| 6 | 4-Methylbenzaldehyde | 5f | 82 |

| 7 | 4-Methoxybenzaldehyde | 5g | 80 |

| 8 | 2-Naphthaldehyde | 5h | 78 |

| 9 | 2-Thiophenecarboxaldehyde | 5i | 75 |

This table illustrates the synthesis of various indolizine-1-carbonitrile derivatives through a one-pot two-step tandem reaction involving 1,3-dipolar cycloaddition under ultrasound irradiation. mdpi.com

Advanced and Sustainable Methodologies for Indolizine Synthesis

Recent advancements in synthetic chemistry have prioritized the development of environmentally benign and highly efficient methods for constructing heterocyclic compounds like indolizines. These methodologies aim to reduce waste, minimize energy consumption, and utilize renewable resources.

Biocatalytic Approaches Utilizing Enzymes (e.g., Lipases from Candida antarctica)

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity and mild reaction conditions. Lipases, particularly from Candida antarctica (CAL), have been successfully employed in the synthesis of indolizines. An efficient one-pot synthesis has been developed using lipase (B570770) A and lipase B from Candida antarctica as biocatalysts. organic-chemistry.org The enzymatic reaction demonstrates higher yields compared to non-enzymatic processes. organic-chemistry.org

The biocatalytic method often uses water as a solvent, which is a significant advantage from a green chemistry perspective. The one-pot transformation involves the cycloaddition of a dipolarophile with a stable ylide, which is formed in situ from a 4,4'-bipyridinium diquaternary salt. When these reactions are performed under ultrasound irradiation, the Candida antarctica lipase-catalyzed reactions yield pure indolizines in good yields and with significantly reduced reaction times. organic-chemistry.org For example, reaction times can be shortened from 48 hours to just 2 hours with the application of ultrasound. organic-chemistry.org

The table below details the yields of bis-indolizine products using Candida antarctica lipase A (CAL A) and lipase B (CAL B).

| Product | Yield with CAL A (%) | Yield with CAL B (%) |

| 1a | 67 | 28 |

| 1b | 60 | 25 |

| 1c | 66 | 27 |

This table shows the product yields for the biocatalyzed synthesis of bis-indolizines, highlighting the higher catalytic activity of CAL A in these cycloaddition reactions. organic-chemistry.org

Green Chemistry Techniques in Indolizine Formation

Green chemistry principles are increasingly being integrated into synthetic routes to minimize environmental impact. For indolizine synthesis, this has led to the development of solvent-free and microwave-assisted methods.

Solvent-free reactions offer numerous benefits, including reduced waste, lower costs, and often enhanced reaction rates. An efficient synthesis of indolizine derivatives has been developed from pyridines, methyl ketones, and alkenoic acids under solvent-free conditions. organic-chemistry.org This method involves a copper-catalyzed bromination, 1,3-dipolar cycloaddition, and subsequent oxidative decarboxylation and dehydrogenation.

Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating chemical reactions. ijettjournal.org The advantages include a significant reduction in reaction time (from hours to minutes), higher yields, and improved selectivity. ijettjournal.org For instance, the synthesis of 3-benzoyl indolizines via a two-component reaction under microwave irradiation provides the desired products in yields of 74-89%. A one-pot, three-component synthesis of indolizine derivatives using a basic alumina (B75360) catalyst under microwave irradiation has also been reported. rsc.org

The following table presents a comparison of reaction times and yields for the synthesis of quinoline (B57606) derivatives (related N-heterocycles) under microwave irradiation versus conventional heating, illustrating the efficiency of the microwave-assisted approach.

| Method | Reaction Time | Yield (%) |

| Microwave Irradiation | 10 min | 92 |

| Conventional Heating | Not specified | Lower than microwave |

This table demonstrates the significant improvement in reaction time and yield achieved with microwave-assisted synthesis compared to traditional methods.

Metal-Catalyzed C-H Activation and Functionalization Strategies

Transition metal-catalyzed C-H activation has revolutionized the synthesis of complex molecules by allowing for the direct functionalization of carbon-hydrogen bonds. This approach offers high atom economy and allows for the construction of intricate molecular scaffolds from simple precursors.

Rhodium(III) catalysts have proven to be particularly effective in the synthesis of indolizines through C-H activation and annulation reactions. A catalytic-condition-controlled synthesis strategy has been reported for building indolizine derivatives from readily available enamide and triazole substrates with high regioselectivity. nih.gov This transformation involves a C-H bond activation of a terminal olefin from the enamide followed by a [2+3] cyclization cascade. nih.govnih.gov

These Rh(III)-catalyzed reactions often proceed under oxidative conditions and can involve the cleavage of both C(sp²)–H and C(sp³)–H bonds. The starting materials are typically readily available, and the reactions exhibit a broad substrate scope, providing an efficient route to a variety of substituted indolizines.

The table below shows the yields for the Rh(III)-catalyzed synthesis of an indolizine scaffold, though specific yield data for a range of substrates is noted to be in the low to moderate range (20-52%) in some reports. nih.gov

| Substrate Combination | Catalyst System | Product | Yield (%) |

| N-methoxy-enamide + Triazole | [Rh(III)Cp*Cl₂]₂ | Indolizine derivative | 20-52 |

This table summarizes the Rh(III)-catalyzed C-H activation and [2+3] cyclization cascade for the synthesis of indolizine derivatives. nih.gov

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the construction of the indolizine scaffold. These methods often involve the formation of key carbon-carbon and carbon-nitrogen bonds in a controlled and efficient manner. While a direct synthesis of this compound via this method is not explicitly detailed in the literature, analogous syntheses of substituted indolizines provide a clear blueprint for its potential preparation.

One promising approach involves a palladium-catalyzed cross-coupling/cycloisomerization cascade. This strategy typically utilizes a substituted 2-pyridyl precursor and a suitable coupling partner. For the synthesis of this compound, a plausible starting material would be 2-bromo-3,6-dimethylpyridine (B1283209). The synthesis of this precursor can be achieved from commercially available 2-amino-3,6-dimethylpyridine through a Sandmeyer-type reaction.

A general palladium-catalyzed route to 8-substituted indolizines has been reported, which proceeds via a carbonylative coupling of a 3-substituted-2-bromopyridine, an imine, and an alkyne. By analogy, the reaction of 2-bromo-3,6-dimethylpyridine with an appropriate imine and alkyne under palladium catalysis would be expected to yield the this compound core. The reaction proceeds through the formation of a mesoionic pyridine-based 1,3-dipole, which then undergoes a cycloaddition with the alkyne.

The following table outlines representative conditions for palladium-catalyzed indolizine synthesis, which could be adapted for the preparation of this compound.

| Catalyst/Ligand | Starting Materials | Reagents | Solvent | Temperature (°C) | Yield (%) |

| Pd₂(dba)₃ / Xantphos | 2-Bromopyridine, Imine, Alkyne | NiPr₂Et, Bu₄NCl, CO (5 atm) | Benzene | 80 | 76-92 |

| Pd(OAc)₂ / PPh₃ | 2-(Propargyloxy)pyridine | K₂CO₃ | Toluene | 110 | 65-85 |

| PdCl₂(PPh₃)₂ | 2-Bromopyridine, Terminal Alkyne | CuI, Et₃N | THF | 60 | 70-90 |

This data is based on analogous syntheses of other substituted indolizines and serves as a predictive model for the synthesis of this compound.

Copper-Catalyzed Cyclizations

Copper-catalyzed reactions provide a complementary and often milder alternative to palladium-based methodologies for indolizine synthesis. These reactions typically involve intramolecular cyclization of appropriately functionalized pyridine derivatives.

A prominent copper-catalyzed method is the cycloisomerization of 2-pyridyl-substituted propargylic compounds. For the targeted synthesis of this compound, a suitable precursor would be a propargylic alcohol or acetate (B1210297) derived from 3,6-dimethylpyridine-2-carboxaldehyde. The copper catalyst facilitates the intramolecular attack of the pyridine nitrogen onto the alkyne moiety, leading to the formation of the indolizine ring system. These reactions are often characterized by their high efficiency and tolerance of various functional groups.

Another relevant copper-catalyzed approach is the tandem cyclization/alkynylation of propargylic amines, which offers rapid access to functionalized indolizine derivatives under mild conditions. organic-chemistry.org This method proceeds via a 5-endo-dig aminocupration followed by coupling with an alkynyl bromide. organic-chemistry.org

The table below summarizes typical conditions for copper-catalyzed indolizine syntheses, which could be applied to the synthesis of this compound.

| Catalyst | Starting Materials | Reagents | Solvent | Temperature (°C) | Yield (%) |

| CuI | 2-Pyridyl-propargylic acetate | Et₃N | Acetonitrile (B52724) | Room Temp. | 85-98 |

| CuBr | Pyridine, Methyl Ketone, Alkenoic Acid | O₂ | Solvent-free | 80 | 70-92 |

| Cu(MeCN)₄PF₆ | 2-(2-Enynyl)pyridine | Nucleophile | Dioxane | 100 | 67-95 |

This data is based on analogous syntheses of other substituted indolizines and serves as a predictive model for the synthesis of this compound.

Electrochemical Synthesis Protocols

Electrochemical methods offer a green and sustainable approach to the synthesis and functionalization of heterocyclic compounds, including indolizines. These protocols often proceed without the need for external oxidants or catalysts, relying on an electric current to drive the desired transformations. rsc.org

While the direct electrochemical synthesis of the this compound core has not been specifically reported, electrochemical methods have been successfully employed for the difunctionalization of pre-existing indolizine scaffolds. rsc.org For instance, a novel and sequential strategy for the C3-formylation and C1-halogenation of indolizines has been developed through electrochemical means. rsc.org This protocol exhibits excellent functional group tolerance and proceeds under mild conditions. rsc.org

A hypothetical electrochemical synthesis of this compound could involve the anodic oxidation of a suitably substituted pyridine derivative to generate a reactive intermediate, which could then undergo cyclization. However, further research is required to establish a viable electrochemical route for the de novo synthesis of this specific compound.

Strategies for Late-Stage Functionalization and Diversification of Indolizine Skeletons

Late-stage functionalization is a powerful strategy for the rapid diversification of complex molecules, allowing for the introduction of new functional groups into a pre-formed molecular scaffold. For the this compound skeleton, several late-stage functionalization strategies can be envisioned based on the known reactivity of the indolizine ring system.

The indolizine nucleus is electron-rich and susceptible to electrophilic attack, particularly at the C1 and C3 positions. However, direct C-H functionalization offers a more atom-economical approach to diversification.

A key strategy for the functionalization of indolizines is regioselective metalation. It has been demonstrated that 2-substituted indolizines can be directly and selectively lithiated at the 5-position. Subsequent reaction with various electrophiles allows for the introduction of a wide range of functional groups at this position. This method would be highly valuable for the diversification of a pre-synthesized this compound, allowing for the introduction of functional groups at the C5 position, which is adjacent to one of the methyl groups.

Palladium-catalyzed C-H arylation has been shown to be an effective method for the functionalization of indolizines, typically occurring at the C3 position. This reaction tolerates a variety of substituents on both the indolizine core and the aryl halide coupling partner.

Furthermore, copper-mediated halogenation provides a direct route to 3-haloindolizines, which can then serve as versatile building blocks for further diversification through cross-coupling reactions. nih.gov

The following table outlines potential late-stage functionalization reactions applicable to a this compound scaffold.

| Reaction Type | Reagents | Position of Functionalization |

| Lithiation-Electrophilic Quench | n-BuLi, then Electrophile (e.g., DMF, I₂) | C5 |

| Palladium-Catalyzed C-H Arylation | Aryl bromide, PdCl₂(PPh₃)₂, KOAc | C3 |

| Copper-Mediated Halogenation | CuX₂ (X = Cl, Br) | C3 |

| Electrochemical Difunctionalization | Glyoxylic acid, Halide salts | C1 and C3 |

These strategies are based on the known reactivity of the indolizine ring system and are expected to be applicable to this compound.

Reactivity and Mechanistic Investigations of Indolizine Systems, with Focus on Positional Effects of Dimethyl Substitution

Electrophilic Substitution and Addition Reactions of Indolizines

Indolizines are characterized as π-excessive heterocycles due to their delocalized 10π-electron system distributed over nine atoms. usp.br This electron-rich nature makes them highly susceptible to electrophilic attack, bearing resemblance in reactivity to other electron-rich heterocycles like pyrroles and indoles. jbclinpharm.org The reaction mechanism for electrophilic aromatic substitution generally involves the attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, followed by the removal of a proton to restore aromaticity. byjus.comdalalinstitute.com

Theoretical calculations and extensive experimental evidence have established that electrophilic substitution on the indolizine (B1195054) nucleus occurs preferentially at the C-3 position in the five-membered ring. usp.brjbclinpharm.orgmdpi.com If the C-3 position is occupied, substitution then typically occurs at the C-1 position. jbclinpharm.org This regioselectivity is attributed to the electronic structure of the indolizine ring, where the highest electron density is localized at the C-3 carbon atom. mdpi.com

The protonation of indolizines is a classic example of an electrophilic addition reaction. Despite being weakly basic, indolizines react with strong acids to form stable, crystalline indolizinium salts. rsc.org Early studies considered protonation at the nitrogen atom, C-1, or C-3. rsc.org However, extensive nuclear magnetic resonance (NMR) studies have conclusively demonstrated that protonation occurs preferentially and often exclusively at the C-3 position. rsc.orgpublish.csiro.au This selective protonation at C-3 results in the formation of a stable indolizinium cation where the six-membered ring retains its aromatic pyridine-like character. rsc.org

Studies on various dimethylindolizine derivatives, including 2,6- and 2,8-dimethylindolizine, confirmed that protonation consistently occurs at C-3. rsc.org Specific investigation of 5,8-dimethylindolizine, formed from the reaction of pyrrole (B145914) and hexane-2,5-dione, showed that its treatment with a strong acid like perchloric acid in trifluoroacetic acid yields the corresponding 5,8-dimethylindolizinium perchlorate. publish.csiro.au The protonation at the C-3 position creates a methylene (B1212753) group, which is observable in the NMR spectrum. publish.csiro.au

| Compound | Proton | Chemical Shift (δ) in CCl₄ | Multiplicity & Coupling Constants (J) |

| This compound | H-1 | 6.34 ppm | Quadruplet; J₁,₂=4.0 Hz; J₁,₃=1.6 Hz |

| H-2 | 6.69 ppm | Quadruplet; J₂,₁=4.0 Hz; J₂,₃=2.7 Hz | |

| H-3 | 7.01 ppm | Quadruplet; J₃,₁=1.6 Hz; J₃,₂=2.7 Hz | |

| H-6 | 6.12 ppm | Doublet; J₆,₇=6.7 Hz | |

| H-7 | 6.33 ppm | Doublet | |

| 5-CH₃, 8-CH₃ | 2.36 ppm | Singlet | |

| 5,8-Dimethylindolizinium Perchlorate | Proton | Chemical Shift (δ) in CF₃COOH | Multiplicity & Coupling Constants (J) |

| H-1 | 7.27 ppm | Doublet; J₁,₂=4.0 Hz | |

| H-2 | 7.50 ppm | Doublet | |

| 3-CH₂ | 5.32 ppm | Singlet | |

| H-6 | 6.88 ppm | Doublet; J₆,₇=7.0 Hz | |

| H-7 | 7.05 ppm | Doublet | |

| 5-CH₃, 8-CH₃ | 2.50 ppm, 2.70 ppm | Singlets | |

| Data sourced from Dalton & Teitei, 1967. publish.csiro.au |

Cycloaddition Reactions Involving Indolizines

Higher-order cycloaddition reactions, which involve more than six π electrons, are powerful tools for constructing complex polycyclic frameworks. acs.org Indolizines are particularly well-suited to participate in such reactions, most notably as the 8π component in [8+2] cycloadditions. mdpi.comnih.gov

The [8+2] cycloaddition reaction between an indolizine and an electron-deficient alkene or alkyne is a primary and effective method for the synthesis of the cycl[3.2.2]azine ring system. mdpi.comclockss.org In this reaction, the indolizine molecule acts as an 8π electron diene component, reacting with a 2π electron dienophile. A frequently used dienophile is dimethyl acetylenedicarboxylate (B1228247) (DMAD). clockss.orgclockss.org The reaction typically proceeds by heating the reactants in a suitable solvent, sometimes in the presence of a catalyst like palladium on carbon, although non-catalytic methods are also common. mdpi.comclockss.org This cycloaddition provides a direct route to functionalized cyclazine derivatives, which are themselves of significant interest. digitellinc.com Various substituted indolizines have been shown to successfully undergo this transformation. mdpi.com

| Indolizine Reactant | Dienophile | Catalyst/Conditions | Product (Cyclazine Derivative) | Reference(s) |

| Indolizine | Dimethyl acetylenedicarboxylate (DMAD) | Toluene, reflux | Dimethyl cycl[3.2.2]azine-1,2-dicarboxylate | mdpi.com |

| 2-Methylindolizine | Dimethyl acetylenedicarboxylate (DMAD) | Pd-C, xylene, reflux | Dimethyl 4-methylcycl[3.2.2]azine-1,2-dicarboxylate | mdpi.com |

| 3-Ethoxycarbonyl-2-methylthioindolizine-1-carbonitrile | Dimethyl acetylenedicarboxylate (DMAD) | Not specified | Corresponding cyclazine derivative | clockss.org |

| Imidazo[1,2-a]pyridine (6-Azaindolizine) | Dimethyl acetylenedicarboxylate (DMAD) | Pd-C | Corresponding azacyclazine | mdpi.com |

| Indolizine | Ethyl propiolate | Not specified | Regioselective formation of (aza)[2.2.3]cyclazine | researchgate.net |

The precise mechanism of the [8+2] cycloaddition of indolizines has been a subject of considerable study and discussion. mdpi.comnih.gov Two primary pathways are generally considered: a concerted, one-step pericyclic reaction, or a stepwise process involving a zwitterionic intermediate. mdpi.comresearchgate.net

The stepwise mechanism is often favored in descriptions. It is proposed to begin with a nucleophilic attack from the C-3 position of the electron-rich indolizine onto one of the sp-hybridized carbons of the electron-deficient alkyne (e.g., DMAD). This initial step is essentially a Michael-type addition, which results in the formation of a zwitterionic intermediate. mdpi.com This dipolar intermediate then undergoes an intramolecular cyclization via an electrophilic attack of the newly formed carbanion on the C-5 position of the indolizine ring, followed by an elimination step (such as the loss of a proton) to yield the final aromatic cyclazine product. mdpi.com

In some cases, particularly with indolizines bearing leaving groups at the C-3 or C-5 positions, the reaction pathway can be more complex, but the fundamental principle of the indolizine acting as an extended dipole remains a key feature. mdpi.comnih.gov DFT calculations on related systems, such as the reaction between ketenes and 8-azaheptafulvenes, support a stepwise cycloaddition through zwitterionic intermediates. researchgate.net The reaction of indolizinones with DMAD can also proceed through initial [8+2] or [4+2] cycloaddition modes, highlighting the complexity and substrate-dependence of the mechanistic pathway. nih.gov

Oxidative Reactions of Indolizines

The high electron density of the indolizine ring system makes it susceptible to oxidation. jbclinpharm.org In some cases, attempted electrophilic substitution reactions using strong oxidizing agents can lead to oxidation of the indolizine core as a competing or primary reaction pathway. For instance, the nitration of 2-methyl- and 2-phenylindolizine (B189232) with nitric acid at moderate temperatures resulted mainly in oxidation products rather than the desired nitrated compounds. jbclinpharm.org

More controlled oxidative processes have been developed. For example, a cascade reaction involving the oxidation of pyridinium (B92312) ylides in the presence of DMSO has been used to assemble the indolizine ring itself, showcasing how oxidative steps can be integrated into synthetic sequences. researchgate.net Furthermore, the synthesis of 6,7-dimethylindolizine-5,8-dione (B14292149) has been achieved from pyrrolylmagnesium bromide and dimethylmaleic anhydride, followed by cyclization. rsc.org This demonstrates that the indolizine nucleus can be oxidized to a quinone-like structure under specific conditions. Additionally, reactions with reagents like selenium dioxide have been shown to cause competing electrophilic substitution and oxidative polymerization in related aromatic amine systems, suggesting a potential pathway for the formation of polymeric materials from indolizines under certain oxidative conditions. beilstein-journals.org

Photooxygenation Mechanisms and Intervening Intermediates (e.g., Peroxidic Zwitterions, Dioxetanes)

The photooxygenation of indolizines has been shown to proceed via complex mechanistic pathways, highly dependent on the substitution pattern and the reaction solvent. nih.govacs.org Studies on various substituted indolizines reveal that these reactions typically involve singlet oxygen and can proceed through different intermediates, namely peroxidic zwitterions or dioxetanes. nih.govacs.org

In methanolic solutions, the photooxygenation of substituted indolizines is proposed to occur via a peroxidic zwitterion . nih.govacs.org This intermediate is formed by the reaction of the indolizine with singlet oxygen. The solvent, methanol (B129727), can then trap this zwitterionic species, leading to cleavage of the C3-N bond and subsequent ring opening of the pyrrole moiety. nih.govacs.org For instance, the photooxygenation of 1-acyl-2-phenylindolizines in methanol yields (E)- and (Z)-3-(2-pyridinyl)-3-benzoylpropenoic acid methyl esters as major products. nih.gov

Conversely, when the reaction is carried out in a non-protic solvent like acetonitrile (B52724), the formation of a dioxetane intermediate across the C2-C3 bond is favored. nih.govacs.org This high-energy intermediate can then undergo O-O bond homolysis to yield different fragmentation products. For example, the photooxygenation of 1-acyl-2-phenylindolizines in acetonitrile leads to the formation of products like 3-(2-pyridinyl)-3-benzoyl-2-phenyloxirane-2-carboxaldehyde. nih.gov

While direct studies on this compound are not available, it is plausible that it would follow a similar reactivity pattern. The electron-donating nature of the two methyl groups at the 5- and 8-positions would likely enhance the electron density of the indolizine ring, potentially increasing its reactivity towards singlet oxygen. The specific products would depend on the solvent system employed, with ring-opened products expected in methanol and fragmentation products in acetonitrile. A recent study on the photoinduced successive oxidative ring-opening and borylation of indolizines with NHC–boranes also highlights the formation of a peroxidic zwitterion intermediate upon reaction with singlet oxygen. rsc.org

Table 1: Intermediates in Indolizine Photooxygenation

| Intermediate | Solvent | Proposed Subsequent Reaction |

| Peroxidic Zwitterion | Methanol | Trapping by solvent, C3-N bond cleavage, ring opening |

| Dioxetane | Acetonitrile | O-O bond homolysis, fragmentation |

Nucleophilic Substitution Reactions on Substituted Indolizines

Nucleophilic substitution on the indolizine nucleus is generally challenging due to the electron-rich nature of the ring system. However, the presence of electron-withdrawing groups can facilitate such reactions, typically at the C-5 position. chim.it For instance, 8-nitroindolizine has been shown to undergo nucleophilic substitution with secondary amines at the C-5 position. chim.it

The introduction of a good leaving group at a specific position is a key strategy to enable nucleophilic substitution. Research has demonstrated that 2-aryl-5-chloro-6-cyano-7-methylindolizines readily undergo nucleophilic substitution at the C-5 position with various nucleophiles. researchgate.net This highlights that with appropriate activation, the C-5 position is susceptible to nucleophilic attack.

In the case of this compound, direct nucleophilic substitution would be highly unfavorable due to the presence of electron-donating methyl groups. However, if a leaving group were to be introduced at one of the ring positions, for example through a prior functionalization step, subsequent nucleophilic substitution could be envisioned. The positional effects of the dimethyl substitution would likely influence the reactivity and regioselectivity of such a reaction.

C-H Functionalization Chemistry of Indolizines

The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. For indolizine systems, both base-controlled and transition-metal-catalyzed C-H functionalization strategies have been developed.

Base-Controlled Regioselective Functionalization Approaches

Base-controlled regioselective functionalization of indolizines allows for the introduction of various functional groups at specific positions of the ring. The regioselectivity of these reactions is often governed by the nature of the base, the electrophile, and the substituents already present on the indolizine ring. researchgate.net

Studies on 1-substituted indolizines have shown that the use of different bases can direct functionalization to either the C-2 or C-5 position. For example, the reaction of a 1-substituted indolizine with LDA (lithium diisopropylamide) followed by an electrophile can lead to substitution at the C-5 position, while using a magnesium-based amide like TMPMgCl·LiCl can favor substitution at the C-2 position. researchgate.net This selectivity is attributed to the different coordinating abilities of the bases and the relative acidity of the C-H protons at different positions.

For this compound, the methyl groups would influence the acidity of the adjacent C-H bonds. It is conceivable that a strong base could deprotonate one of the ring positions, allowing for subsequent reaction with an electrophile. The precise regioselectivity would depend on a delicate interplay of steric and electronic effects imparted by the dimethyl substitution pattern.

Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation has emerged as a versatile method for the functionalization of various aromatic and heteroaromatic compounds. nih.govmdpi.comvanderbilt.edu This reaction allows for the introduction of a boronate ester group, which can then be further transformed into a wide range of other functional groups through cross-coupling reactions.

While the iridium-catalyzed C-H borylation of the parent indolizine has been reported to be challenging, requiring elevated temperatures and resulting in a mixture of products, the presence of substituents can significantly influence the reactivity and regioselectivity. vanderbilt.edu The regioselectivity is often governed by steric factors and the electronic properties of the substituents. For instance, in some substituted heterocycles, borylation occurs at the most sterically accessible C-H bond.

In the context of this compound, the methyl groups at the 5- and 8-positions would sterically hinder the adjacent C-H bonds (C-6 and C-7). Therefore, it is plausible that iridium-catalyzed C-H borylation would preferentially occur at the less sterically encumbered positions of the pyrrole ring, namely C-1, C-2, or C-3. The precise outcome would likely depend on the specific iridium catalyst and reaction conditions employed.

Table 2: Summary of C-H Functionalization Strategies for Indolizine Systems

| Method | Reagents | General Outcome | Expected Influence of 5,8-Dimethyl Substitution |

| Base-Controlled Functionalization | Strong base (e.g., LDA, TMPMgCl·LiCl), Electrophile | Regioselective introduction of functional groups | Altered C-H acidity and steric hindrance influencing regioselectivity |

| Iridium-Catalyzed C-H Borylation | Iridium catalyst, Boron source (e.g., B2pin2) | Introduction of a boronate ester group | Steric hindrance from methyl groups directing borylation to the pyrrole ring |

Theoretical and Computational Studies on Indolizine Electronic Structure and Reactivity Profiles

Application of Quantum Chemical Calculations (e.g., DFT, Ab Initio, SINDO1, AM1)

A variety of quantum chemical methods have been applied to study the electronic properties and reactivity of indolizine (B1195054) and its derivatives. These methods range from semi-empirical techniques to more rigorous ab initio and density functional theory (DFT) calculations.

Semi-empirical methods , such as AM1 (Austin Model 1) and SINDO1 (Symmetric INDO), have been utilized to investigate the mechanisms of reactions involving indolizines, such as [8+2] cycloadditions. researchgate.netmdpi.comacs.orgresearchgate.net These methods, while computationally less demanding, can provide valuable qualitative insights into reaction pathways and the nature of transition states. For instance, semi-empirical calculations have been instrumental in confirming the possibility of different cycloaddition mechanisms depending on the nature of the substituents on the reacting species. researchgate.net

Ab initio calculations , which are based on first principles without empirical parameters, have been employed to study the structure and protonation of indolizine derivatives. researchgate.netacs.org Methods like the gauge-invariant atomic orbital (GIAO) coupled-perturbed Hartree-Fock (CPHF) have been used to calculate properties like chemical shifts, molecular geometries, and charge distributions. acs.org These calculations have shown good agreement with experimental nuclear magnetic resonance (NMR) data, aiding in the assignment of chemical shifts and confirming that protonation preferentially occurs at the N4 position. acs.orgacs.org

The following table provides a summary of the application of these methods to the study of indolizine systems.

| Computational Method | Application in Indolizine Chemistry | Key Findings | References |

| AM1 and SINDO1 | Mechanistic studies of [8+2] cycloaddition reactions. | Confirmed multiple possible reaction mechanisms based on substituent effects. | researchgate.netmdpi.comacs.orgresearchgate.net |

| Ab Initio (GIAO-CPHF) | Calculation of molecular geometry, charge distribution, and NMR chemical shifts. | Good agreement with experimental NMR data; confirmed preferential protonation site. | researchgate.netacs.orgacs.org |

| DFT (e.g., B3LYP) | Calculation of equilibrium geometries, vibrational frequencies, and electronic properties. | Provided insights into the influence of substituents on electronic structure. | aps.orgepfl.chmdpi.com |

| TD-DFT | Study of photophysical properties and electronic transitions. | Explained the fluorescence properties and the nature of HOMO-LUMO transitions. | acs.org |

Note: The specific data presented in this article primarily pertains to the parent indolizine molecule as a representative model for understanding the electronic characteristics of its derivatives like 5,8-Dimethylindolizine, for which specific computational data is less readily available in the literature.

Molecular Orbital Theory and Electron Density Analysis

Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons within a molecule. uniovi.eslibretexts.orguci.eduyoutube.com In the context of indolizine, MO analysis, particularly of the frontier orbitals (HOMO and LUMO), is crucial for explaining its reactivity and electronic properties.

The distribution of π-electrons in the indolizine ring system is a key determinant of its chemical behavior. Hückel Molecular Orbital (HMO) calculations have shown that the electron density is highest at the C3 position, followed by C1. chemicalbook.com This is consistent with the observation that electrophilic substitution predominantly occurs at these positions. mdpi.com

Frontier molecular orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical in predicting the outcome of chemical reactions. For indolizine, the HOMO is typically localized on the five-membered pyrrole-like ring, making it susceptible to electrophilic attack. The LUMO, on the other hand, is more distributed over the six-membered pyridine-like ring.

The presence of substituents can significantly alter the energy and density distribution of the frontier orbitals. For example, the introduction of a nitro group, a strong electron-withdrawing group, at the C6 or C8 position can lower the energy of both the HOMO and LUMO, affecting the molecule's reactivity in cycloaddition reactions. mdpi.com Conversely, electron-donating groups would be expected to raise the energies of these orbitals. In the case of this compound, the methyl groups are electron-donating and would influence the electron density and reactivity of the indolizine nucleus.

Visualization of the frontier molecular orbitals shows a significant distribution of electron density over the indolizine core for both the HOMO and LUMO, indicating that electronic transitions are typically of the π-π* type. acs.org

| Position | Calculated π-Electron Density (Indolizine) |

| C1 | High |

| C2 | Moderate |

| C3 | Highest |

| C5 | Moderate |

| C6 | Low |

| C7 | Low |

| C8 | Moderate |

| N4 | High (lone pair) |

This table is a qualitative representation based on general findings from HMO calculations for the parent indolizine. chemicalbook.com

Atom localization energy, also known as electrophilic localization energy, is a theoretical concept used to predict the most probable sites for electrophilic attack in an aromatic system. It represents the energy required to localize a pair of π-electrons at a specific carbon atom, thereby removing it from the delocalized system to form a bond with an electrophile. A lower localization energy indicates a more favorable site for attack.

Valence Bond Theory in Predicting Positional Reactivity

Valence Bond (VB) theory offers a complementary perspective to MO theory for understanding chemical bonding and reactivity. matanginicollege.ac.inbyjus.compressbooks.pub It describes a molecule as a combination of various resonance structures, and the relative importance of these structures can be used to predict reactivity. rsc.orgscispace.com

For indolizine, several resonance structures can be drawn. The most significant contributors are those that maintain the aromaticity of the individual rings. The resonance hybrid of indolizine is best represented by canonical structures that show a high electron density on the five-membered ring, particularly at the C3 position. chemicalbook.com

Valence Bond theory provides a readily visualized explanation for the positional reactivities in indolizine. byjus.commasterorganicchemistry.com The high reactivity of the 1- and 3-positions towards electrophiles can be rationalized by considering the stability of the cationic intermediates (arenium ions) formed during the reaction. Attack at these positions leads to intermediates where the positive charge is delocalized over the pyridine (B92270) ring without disrupting the aromatic sextet of the pyrrole-like portion in certain resonance forms. This stabilization of the transition state lowers the activation energy for substitution at these sites.

Assessment of Aromaticity and Electronic Character of the Indolizine Nucleus

Aromaticity is a fundamental concept in organic chemistry that describes the enhanced stability of certain cyclic, planar, and conjugated molecules. masterorganicchemistry.comwikipedia.orgrsc.org While indolizine is considered an aromatic compound, the distribution of aromaticity within its fused ring system is not uniform.

The indolizine nucleus is composed of a π-excessive pyrrole (B145914) ring fused to a π-deficient pyridine ring. mdpi.com This fusion results in a unique electronic character. The five-membered ring exhibits more pronounced aromatic character and reactivity similar to pyrrole, while the six-membered ring is less aromatic and more akin to a diene in some contexts, as evidenced by its participation in cycloaddition reactions. researchgate.net

Several theoretical indices are used to quantify aromaticity, such as the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and isomerization stabilization energy (ISE). These calculations generally confirm the aromatic nature of the indolizine core, but also highlight the differences in local aromaticity between the five- and six-membered rings. acs.orgchemrxiv.org For instance, studies on polycyclic aromatic compounds incorporating indolizine have shown that the aromaticity of the indolizine moiety can be modulated by annulation at different positions, which in turn fine-tunes the HOMO-LUMO gap and other electronic properties. acs.orgchemrxiv.orgchemrxiv.org The resonance energy of indolizine has been calculated to be higher than that of pyrrole, indicating significant delocalization and stabilization across both rings. chemicalbook.com

| Aromaticity Index | General Finding for Indolizine | Reference |

| Resonance Energy | Higher than that of pyrrole, indicating significant stabilization. | chemicalbook.com |

| HOMA | Confirms aromatic character, with variations between the two rings. | researchgate.net |

| NICS | Indicates diatropic ring currents characteristic of aromatic systems. | acs.orgchemrxiv.org |

| ISE | Used to quantify the stability and aromaticity of indolizine moieties in larger systems. | acs.orgchemrxiv.orgchemrxiv.org |

Photophysical Characteristics and Molecular Design for Tunable Emission in Indolizine Derivatives

Absorption and Emission Properties of Indolizine (B1195054) Chromophores

The parent indolizine molecule exhibits characteristic absorption in the ultraviolet region and emits fluorescence, a property stemming from its planar, conjugated 10π electronic structure. scispace.comacs.org The absorption and emission maxima are significantly influenced by the electronic interplay between the electron-rich five-membered ring and the electron-deficient six-membered ring, which results in a notable dipole moment. scispace.com

Derivatives of indolizine often show broad absorption bands. For example, certain 2-acyl-indolizine derivatives in acetonitrile (B52724) display long-wavelength absorption maxima between 375 nm and 415 nm, with corresponding emission maxima ranging from 529 nm to 563 nm. rsc.org The introduction of substituents dramatically alters these fundamental properties. Even simple alkyl groups, such as the methyl groups in 5,8-dimethylindolizine, are known to influence the electronic landscape of the chromophore. A methyl group at the C-8 position has been shown to be well-tolerated in synthetic procedures and impacts the resulting photophysical properties. paris-saclay.fr Generally, the addition of substituents leads to red-shifted absorption and emission spectra compared to the unsubstituted indolizine core. rsc.org

Influence of Substituent Effects on Photophysical Behavior

The tunability of the photophysical properties of indolizines is one of their most compelling features. This is primarily achieved by introducing various substituent groups at different positions on the heterocyclic core. rsc.org The electronic nature of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—plays a critical role in modulating the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby controlling the absorption and emission wavelengths.

A well-documented example is the "Seoul-Fluor" platform, an indolizine-based framework where substituents at the R¹ and R² positions are used for electronic perturbation to fine-tune the emission color across the visible spectrum. researchgate.netnih.govacs.org Systematic studies have shown that:

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or N,N-dimethylamino (-N(CH₃)₂) raise the HOMO energy level. When placed at specific positions, this leads to a smaller HOMO-LUMO gap and a bathochromic (red) shift in the emission wavelength. mdpi.com

Electron-Withdrawing Groups (EWGs): Groups such as cyano (-CN) or acetyl (-COCH₃) lower the LUMO energy level, which can also result in red-shifted emission, particularly when an intramolecular charge transfer (ICT) process is established between a donor and an acceptor moiety within the molecule. mdpi.comacs.org

For instance, introducing an N,N-dimethylamino group onto the aryl ring at the C-3 position of an indolizine scaffold can induce a significant red-shift in emission (from ~490 nm to 533 nm) due to an ICT process. mdpi.com Strengthening this ICT character by also introducing a more potent EWG at the C-7 position can further shift the emission to as high as 580 nm. mdpi.com The methyl groups in this compound are considered weak electron-donating groups. Based on established principles, their presence would be expected to cause a modest bathochromic shift compared to the parent indolizine.

The following table details the photophysical properties of several indolizine derivatives, illustrating the impact of different substituents.

| Compound/Substituents | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Reference |

| Derivative 2a (with acetyl groups) | Acetonitrile | 410 | 563 | 153 | 0.07 | rsc.org |

| Derivative 2b (with acetyl groups) | Acetonitrile | 375 | 540 | 165 | 0.01 | rsc.org |

| Derivative 2c (with acetyl groups) | Acetonitrile | 415 | 529 | 114 | 0.20 | rsc.org |

| Compound 9 (-N(CH₃)₂ at C-3 aryl) | - | - | 533 | - | - | mdpi.com |

| Compound 16 (-N(CH₃)₂ and -CHO) | - | - | 580 | - | - | mdpi.com |

| 3-Sulfonyl Indolizine 3i (styryl at C-2) | DMSO | - | - | - | 0.582 | paris-saclay.fr |

Note: This table is interactive. You can sort the columns by clicking on the headers.

Role of Counter Anions in Modulating Emission and Stokes Shifts

For indolizine derivatives that carry a positive charge, such as indolizine-cyanine dyes, the non-covalently bound counter anion can have a significant impact on the photophysical properties in both solution and the solid state. nih.govmdpi.com While the anion does not alter the core π-system of the fluorophore, it influences the local environment of the dye molecule, affecting ion-pairing interactions, aggregation, and solvation.

Studies on a series of indolizine-cyanine dyes with identical cationic chromophores but different counter-anions (e.g., triflate, hexafluorophosphate, tetrafluoroborate, tetraphenylborate) revealed that the choice of anion can significantly influence the Stokes shift and molar absorptivity in solution. nih.govmdpi.com For example, in dichloromethane, while the absorption maximum remained consistent at ~825 nm for all tested anions, the Stokes shifts and emission profiles varied. mdpi.com In the solid state, the anion's choice was found to affect the formation of aggregate states, leading to different absorption characteristics compared to the monomer in solution. nih.govresearchgate.net These findings highlight that for ionic indolizine-based materials, the counter-anion is a critical component that can be used to fine-tune photophysical outcomes. nih.gov

The table below presents data for an indolizine-cyanine dye (C5) with various counter-anions in two different solvents.

| Counter Anion | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| OTf | Acetonitrile | 823 | 884 | 842 | 110,000 | mdpi.com |

| PF₆ | Acetonitrile | 823 | 885 | 856 | 134,000 | mdpi.com |

| BF₄ | Acetonitrile | 823 | 884 | 842 | 142,000 | mdpi.com |

| OTf | Dichloromethane | 825 | 891 | 913 | 129,000 | mdpi.com |

| PF₆ | Dichloromethane | 825 | 891 | 913 | 127,000 | mdpi.com |

| BF₄ | Dichloromethane | 825 | 891 | 913 | 127,000 | mdpi.com |

Note: This table is interactive. You can sort the columns by clicking on the headers.

Structure-Photophysical Property Relationship Studies for Rational Fluorophore Design

A deep understanding of the relationship between the molecular structure of indolizine derivatives and their photophysical properties is essential for the rational design of new fluorophores with tailored characteristics. researchgate.netethernet.edu.et Researchers now employ a combination of systematic synthetic exploration and computational modeling to create novel fluorescent molecules with predictable and tunable properties. researchgate.netnih.gov

The design strategy for the pyrido[3,2-b]indolizine scaffold, for example, used computational modeling to construct fluorophores with emission colors spanning from blue to red. nih.govnih.gov This approach allows for the selection of optimal substituent positions to achieve desired absorption and emission wavelengths. acs.orgnih.gov The development of the "Seoul-Fluor" system is another prime example of rational design, where the photophysical properties can be predictably controlled. researchgate.netnih.gov By analyzing the effects of a systematic set of substituents, researchers can guide the synthesis of analogues with specific emission wavelengths and quantum yields, often without the need for highly complex theoretical support. researchgate.netnih.gov These studies pave the way for creating advanced functional materials, such as fluorogenic bioprobes and sensors, by precisely engineering the indolizine core. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science Research

Indolizines as Versatile Scaffolds for the Construction of Complex Heterocyclic Systems

The electron-rich nature of the indolizine (B1195054) core makes it an excellent precursor for the synthesis of larger, fused heterocyclic structures. The strategic placement of methyl groups at the C5 and C8 positions in 5,8-dimethylindolizine influences the regioselectivity of subsequent reactions and modulates the electronic properties of the resulting molecules.

Cyclazines are a unique class of π-expanded, nitrogen-containing aromatic compounds. The [8π+2π] cycloaddition reaction between an indolizine and a suitable dienophile, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), is the most direct method for synthesizing the [2.2.3]cyclazine core (also known as pyrrolo[2,1,5-cd]indolizine).

Research has demonstrated a viable pathway to dimethyl-substituted cyclazines starting from a derivative of this compound. The synthesis begins with the preparation of 6,8-dimethylindolizine-3-carbonitrile, which is then subjected to cycloaddition. Desulfurization of the precursor followed by reaction with DMAD leads to the formation of 5,7-dimethyl[2.2.3]cyclazine. mdpi.com The reaction of 6,8-dimethylindolizine with dimethyl acetylene (B1199291) is also reported to produce the corresponding cycl[3.2.2]azine derivatives in good yields. jbclinpharm.org This transformation underscores the utility of the indolizine core as an 8π component in constructing larger, conjugated systems. mdpi.comresearchgate.net

| Step | Starting Material | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Substituted Pyridinium (B92312) Ylide | Ketene dithioacetal, Triethylamine, Ethanol | 2-Methylthio-6,8-dimethylindolizine-3-carbonitrile | Good | mdpi.com |

| 2 | 2-Methylthio-6,8-dimethylindolizine-3-carbonitrile | Raney-Nickel, Ethanol | 6,8-Dimethylindolizine-3-carbonitrile | Good | mdpi.com |

| 3 | 6,8-Dimethylindolizine-3-carbonitrile | Dimethyl acetylenedicarboxylate (DMAD), Pd/C, Toluene | Dimethyl 5,7-dimethyl[2.2.3]cyclazine-1,2-dicarboxylate | Good | mdpi.com |

| 4 | Dimethyl 5,7-dimethyl[2.2.3]cyclazine-1,2-dicarboxylate | Hydrolysis and Decarboxylation | 5,7-Dimethyl[2.2.3]cyclazine | Good | mdpi.com |

Bis-indolizines, molecules containing two indolizine units linked together, are of interest for their extended π-systems and potential applications in materials science. A general and highly regioselective method for synthesizing these compounds involves the palladium-catalyzed oxidative C-H/C-H cross-coupling of two indolizine molecules. chim.it This strategy has been successfully applied to generate a variety of bis-indolizines with yields ranging from moderate to nearly quantitative. chim.it

While this palladium-catalyzed C-H functionalization represents a key strategy for the synthesis of bis-indolizines, specific examples detailing the homocoupling of this compound to form its corresponding bis-indolizine dimer are not explicitly documented in the reviewed literature. The general methodology, however, suggests a potential pathway for such a transformation.

Spirooxindoles are a prominent class of heterocyclic compounds found in numerous natural products and pharmacologically active agents. A particularly important subclass is the spiro[indoline-3,3′-indolizine] framework. The synthesis of these complex spirocycles is most commonly achieved through a highly regio- and stereospecific one-pot, three-component 1,3-dipolar cycloaddition reaction. nih.gov This reaction typically involves:

An isatin (B1672199) (or a substituted derivative).

A cyclic amino acid, such as (S)-pipecolic acid, which generates the azomethine ylide intermediate in situ.

An electron-deficient alkene that acts as the dipolarophile. nih.gov

This established synthetic route builds the indolizine portion of the spirocycle during the reaction cascade. Consequently, it does not utilize a pre-formed substituted indolizine, such as this compound, as a starting material. Research literature on alternative synthetic strategies that employ this compound to construct such spirocyclic systems is not prominent.

Indolizine Derivatives in Functional Materials Science

The inherent photophysical properties of the indolizine ring, characterized by a delocalized 10π-electron system, make it an attractive candidate for the development of functional organic materials. semanticscholar.org Modifications to the core structure, including the introduction of donor and acceptor substituents, can tune its electronic and optical properties for specific applications.

Indolizine derivatives have been explored as components in OLEDs. Their electron-rich nature allows them to function as hole-transporting or emissive materials. By strategically attaching electron-donating and electron-withdrawing groups, bipolar host materials can be designed to achieve balanced charge injection and transport, a critical factor for high-efficiency phosphorescent OLEDs (PhOLEDs). chim.it The goal is to create materials with high triplet energy levels and good thermal stability. nih.gov

However, a review of the current literature does not show specific studies where this compound has been developed or tested as a host or emitter material in OLEDs. The research in this area tends to focus on other substitution patterns or more complex fused systems designed to optimize charge transport and emission characteristics for device performance.

In the field of photovoltaics, indolizine derivatives have been investigated as components of organic dyes for DSSCs. chemenu.com A typical indolizine-based dye features a donor-π-acceptor (D-π-A) architecture, where the indolizine core can act as the electron donor or part of the π-conjugated bridge. The dye molecule must also contain an anchoring group, such as a carboxylic or cyanoacrylic acid, to adsorb onto the surface of a semiconductor like titanium dioxide (TiO₂). nih.govresearchgate.net

Despite the general interest in heterocyclic compounds for DSSC applications, there is no specific research documented in the reviewed scientific literature on the synthesis or application of dyes derived from the this compound scaffold. The development of sensitizers in this field has largely focused on other heterocyclic systems known to produce high power conversion efficiencies.

Development as Fluorescent Dyes and Molecular Probes

The indolizine core is a privileged heterocyclic framework that has garnered significant attention for the development of fluorescent materials due to its planar, electron-rich 10-π electron system. The inherent fluorescence of the indolizine scaffold can be systematically tuned by introducing various substituents, making it a versatile platform for creating novel dyes and probes. The strategic placement of electron-donating or electron-withdrawing groups can alter the intramolecular charge transfer (ICT) characteristics, leading to predictable shifts in absorption and emission wavelengths. nih.govnih.gov

For instance, a study on a new fluorescent indolizine-based scaffold demonstrated that an N,N-dimethylamino group at the C-3 position's aryl ring acted as an electron donor, inducing a red shift in the emission wavelength. nih.gov Further introduction of electron-withdrawing groups at the C-7 position allowed for the tuning of the emission color from blue to orange (462–580 nm). nih.gov This tunability is a key feature for developing a wide palette of fluorescent dyes. A novel class of annulated indolizines, synthesized through a sustainable, light-induced domino reaction, produced a library of 24 compounds with tunable emissions. rsc.orgrsc.org Research into pyrano[2,3-b]indolizine derivatives has yielded dyes with absorption and emission in the blue-green region and high fluorescence quantum yields reaching up to 92%. rsc.org

The "Seoul-Fluor" platform, based on a γ-lactam-embedded indolizine, exemplifies a rational design approach. nih.govrsc.org By modifying substituents at three different positions, researchers have achieved a full visible-color range of emissions and controllable quantum yields. nih.gov This systematic approach allows for the prediction of photophysical properties without requiring highly sophisticated theoretical calculations. nih.gov

The following table illustrates the photophysical properties of representative substituted indolizine-based fluorophores, showcasing the effect of substitution on their fluorescent characteristics.

| Compound Class/Derivative | Representative Emission Range (nm) | Key Substituent Effects | Quantum Yield (Φ) |

| 7-Aryl Substituted Indolizines | 462 - 580 | Electron-withdrawing groups at C-7 cause a bathochromic (red) shift. nih.govmdpi.com | Not specified |

| Annulated Indolizines | Tunable across the visible spectrum | Donor and acceptor sites on the core skeleton can be altered to tune optical properties. rsc.org | Not specified |

| 2-oxo-pyrano[2,3-b]indolizine-3-carboxylates | Blue-Green Region | Substituents on the picolinium salt precursors and pyrrole (B145914) ring allow fine-tuning. rsc.org | Up to 92% |

| Seoul-Fluor Platform | 420 - 613 | Electronic perturbation at C-7 and C-9 positions dramatically changes emission wavelength. mdpi.com | Controllable |

Beyond general fluorescence, indolizine derivatives are being developed as specific molecular probes. These probes can be designed for "turn-on" fluorescence in response to environmental changes or the presence of specific analytes. rsc.org For example, an indolizine-based probe was developed for the selective detection of sulfite, exhibiting a rapid response time and strong fluorescence emission upon interaction. rsc.org Another design, an indolizine–rhodamine-based sensor, demonstrated high sensitivity and selectivity for mercury ions (Hg²⁺) in living cells, with a detection limit as low as 8.76 nM. rsc.org Furthermore, indolizine derivatives exhibiting aggregation-induced emission (AIE) have been harnessed as fluorogenic bioprobes for wash-free imaging of the endoplasmic reticulum in living cells. bohrium.com The development of indolizine-based fluorescent pH sensors also highlights their potential in bioimaging. nih.gov

Strategies for Diversity-Oriented Synthesis and Late-Stage Diversification in Indolizine Chemistry

The creation of large and varied collections of indolizine derivatives is essential for exploring their full potential in materials science and medicinal chemistry. Diversity-oriented synthesis (DOS) and late-stage diversification are two powerful chemical strategies that enable the efficient generation of such molecular libraries from the this compound scaffold.

Diversity-Oriented Synthesis (DOS) focuses on creating complex and structurally diverse molecules from simple, common starting materials. rsc.orgrsc.org A key approach for indolizine synthesis involves multicomponent reactions, such as the 1,3-dipolar cycloaddition between pyridinium ylides and dipolarophiles. upb.ro For the synthesis of a this compound library, this could involve reacting a 3,6-dimethylpyridinium ylide with a variety of substituted alkynes. A sustainable DOS strategy using a photochemical multicomponent reaction has been successfully employed to generate a library of annulated indolizine fluorophores. rsc.org This method allows for the rapid assembly of the core structure while simultaneously introducing multiple points of diversity.

Late-Stage Diversification (LSD) involves the chemical modification of a pre-formed molecular scaffold, such as this compound, in the final steps of a synthesis. rsc.org This is particularly efficient for creating analogues of a promising lead compound to optimize its properties. rsc.org C-H bond functionalization has emerged as a powerful tool for LSD in indolizine chemistry, as it allows for the direct attachment of new functional groups without the need for pre-installed handles like halogens. bohrium.comresearchgate.net

Key late-stage diversification reactions applicable to the indolizine core include:

C-H Functionalization : The indolizine ring is amenable to direct C-H activation, enabling the introduction of aryl, alkenyl, and other groups. bohrium.com The C-3 position is often the most reactive site for such transformations. bohrium.comrsc.org Palladium-catalyzed methods have been developed for the direct C-3 arylation of indolizines. rsc.org Furthermore, regioselective olefination at the C-9 position of the Seoul-Fluor indolizine platform has been achieved via palladium-mediated C-H activation. rsc.org

Cross-Coupling Reactions : For halogenated indolizine precursors, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) are invaluable for introducing a wide range of substituents. This approach was used in the diversity-oriented construction of highly functionalized indolizinones from 2-iodoindolizinone precursors. nih.gov

Cycloaddition Reactions : The indolizine ring can participate in cycloaddition reactions, which is a key step in the synthesis of [2.2.3]cyclazines from indolizine precursors and acetylenic compounds. clockss.org

These strategies provide a robust toolbox for chemists to systematically modify the this compound core, enabling the exploration of structure-property relationships and the discovery of novel functional molecules.

| Strategy | Key Reactions | Potential Diversification Points on this compound |

| Diversity-Oriented Synthesis | Multicomponent Reactions, [3+2] Cycloadditions. rsc.orgnih.gov | C1, C2, C3, and substituents on reactants |

| Late-Stage Diversification | C-H Activation/Functionalization, Cross-Coupling Reactions. bohrium.comresearchgate.netnih.gov | C1, C2, C3, C7 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products